(5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester
Description
Overview of the Indole (B1671886) Nucleus as a Privileged Pharmacophore in Medicinal Chemistry
The indole nucleus is widely regarded as a "privileged pharmacophore," a term that describes a molecular framework capable of binding to a variety of biological targets. nih.govchula.ac.th This versatility stems from the indole's unique structural and electronic properties. The heterocyclic ring can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition at receptor binding sites. chula.ac.th
The indole scaffold's ability to mimic the structure of peptides allows it to interact with a diverse array of enzymes and receptors, leading to a broad spectrum of pharmacological activities. nih.govchula.ac.th Consequently, indole derivatives have been successfully developed into drugs for a wide range of conditions, including cancer, inflammation, microbial and viral infections, and neurological disorders. nih.govrsc.org The U.S. Food and Drug Administration has approved over 40 drugs containing an indole nucleus, a testament to its therapeutic significance. rsc.org
Significance of N-Functionalized Indole Derivatives in Therapeutic Agent Development
Modification of the indole nucleus at its various positions is a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a compound. Functionalization at the N-1 position of the indole ring is of particular importance as it allows for the introduction of various substituents that can modulate the molecule's steric and electronic properties, as well as its solubility and pharmacokinetic profile. ijpsjournal.com
N-functionalized indole derivatives have been shown to exhibit a wide array of biological activities. For instance, the introduction of an acetic acid moiety at the N-1 position has been a key feature in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. derpharmachemica.com This functionalization can significantly impact the compound's ability to interact with its biological target and can lead to enhanced potency and selectivity.
Positioning of (5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester within the Chemical Space of Biologically Active Indoles
This compound is an N-functionalized indole derivative that combines several structural features of known biological significance. The presence of a nitro group at the 5-position of the indole ring is a notable feature. Nitro-containing compounds are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer effects. mdpi.com Specifically, substituted 5-nitroindoles have been investigated for their potent anticancer activities. nih.govnih.gov
Research into novel 5-nitroindole (B16589) derivatives has shown that this scaffold can be used to develop binders of c-Myc G-quadruplexes, which are implicated in cancer pathogenesis. nih.govnih.gov These compounds have been shown to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. nih.govnih.gov
The N-1 acetic acid ethyl ester functionalization further positions this compound within a class of indole derivatives with therapeutic potential. While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural components suggest it as a candidate for investigation in areas such as oncology and infectious diseases.
Below is a table summarizing the key chemical information for this compound:
| Property | Value |
| Chemical Formula | C12H12N2O4 |
| CAS Number | 226901-49-1 |
| Molecular Weight | 248.24 g/mol |
| Synonyms | Ethyl 2-(5-nitro-1H-indol-1-yl)acetate |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-nitroindol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(15)8-13-6-5-9-7-10(14(16)17)3-4-11(9)13/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZYPIGFBQMUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Nitro 1h Indol 1 Yl Acetic Acid Ethyl Ester
N-Alkylation Approaches for Direct Synthesis
The most direct route to (5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester involves the N-alkylation of 5-nitroindole (B16589). This method is predicated on the reaction between the nucleophilic nitrogen of the indole (B1671886) ring and an electrophilic ethyl acetate (B1210297) synthon.
The efficiency of the N-alkylation of indoles with halogenated esters like ethyl bromoacetate (B1195939) is highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. A variety of conditions have been successfully employed for analogous N-alkylation reactions, demonstrating the versatility of this approach.
Commonly used bases range from strong hydrides and alkoxides to milder carbonates. The selection of the solvent is critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) being prevalent as they effectively solvate the cation of the base without interfering with the nucleophilic indole anion. nih.govresearchgate.net In some cases, microwave irradiation has been utilized to enhance reaction rates and improve yields. google.com
Table 1: Exemplary Conditions for N-Alkylation of Indole Derivatives with Halogenated Esters
| Base | Solvent | Alkylating Agent | Temperature | Reference Reaction |
| Sodium Hydride (NaH) | Acetonitrile (MeCN) | Not specified | 2°C to 23°C | N-alkylation of 5-nitroindole. nih.gov |
| Potassium tert-butoxide | Dimethylformamide (DMF) | Methyl 2-bromoacetate | Room Temp | N-alkylation of N-(2-(1H-indol-3-yl) ethyl) benzamide. |
| Potassium Hydroxide (B78521) (KOH) | Acetone | Allyl bromide / Benzyl (B1604629) bromide | 20°C | N-alkylation of ethyl indol-2-carboxylate. nih.gov |
| Not specified | Tetrahydrofuran (THF) | Ethyl bromoacetate | Room Temp | General esterification. researchgate.net |
The optimization process often involves screening various base-solvent combinations to maximize the yield while minimizing side reactions, such as C-alkylation or decomposition of starting materials.
The primary starting materials for the direct synthesis are 5-nitroindole and an ethyl haloacetate, typically ethyl bromoacetate.
5-Nitroindole : This molecule serves as the nucleophile in the reaction. The indole ring system is aromatic, and the nitrogen atom possesses a lone pair of electrons. However, the presence of the electron-withdrawing nitro group at the 5-position decreases the electron density of the ring and increases the acidity of the N-H proton compared to unsubstituted indole. This enhanced acidity facilitates deprotonation by a base to form the corresponding indolide anion, which is a potent nucleophile. 5-nitroindole has been investigated for its properties as a universal base analogue in oligonucleotides, highlighting its unique electronic characteristics. nih.gov
Ethyl Bromoacetate : This reagent is a common and effective electrophile used in alkylation reactions. nih.gov The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, which is a good leaving group. The adjacent electron-withdrawing ethyl ester group further activates the C-Br bond towards nucleophilic attack.
The N-alkylation of indole derivatives typically proceeds through a two-step mechanism under basic conditions. google.com
Deprotonation : A base abstracts the acidic proton from the nitrogen atom of the 5-nitroindole ring. This acid-base reaction generates a resonance-stabilized indolide anion and the conjugate acid of the base. The choice of base is crucial; it must be strong enough to deprotonate the indole N-H effectively.
Nucleophilic Substitution : The resulting indolide anion acts as a nucleophile and attacks the electrophilic α-carbon of ethyl bromoacetate. This step follows a classic bimolecular nucleophilic substitution (SN2) pathway, where the nitrogen atom forms a new C-N bond, and the bromide ion is displaced as the leaving group.
Multi-Step Synthetic Pathways Incorporating the 5-Nitroindole Moiety
An alternative to direct alkylation involves constructing the final molecule in a more linear fashion, where the 5-nitroindole core is synthesized first, followed by the attachment of the side chain.
The synthesis of the 5-nitroindole scaffold itself is a critical step in these multi-step pathways. Several classical and modern methods are available for this purpose.
Fischer Indole Synthesis : This is one of the oldest and most effective methods for preparing substituted indoles. byjus.comthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org For the synthesis of 5-nitroindole derivatives, p-nitrophenylhydrazine is the key starting material. A specific example involves the reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate (B1213749) to form a hydrazone, which then undergoes a Fischer indole cyclization in the presence of a catalyst like polyphosphoric acid to yield 5-nitroindole-2-ethyl carboxylate. google.com
Direct Nitration : Another approach is the direct nitration of an existing indole derivative. researchgate.net However, nitration of the indole ring can be complex, as the reaction conditions must be carefully controlled to achieve the desired regioselectivity and avoid polysubstitution or degradation of the acid-sensitive indole nucleus.
Table 2: Fischer Indole Synthesis for 5-Nitroindole-2-carboxylate
| Step | Reactants | Key Reagent/Catalyst | Product | Reference |
| 1. Hydrazone Formation | p-Nitrophenylhydrazine hydrochloride, Ethyl pyruvate | Ethanol (B145695)/Water | Ethyl pyruvate-4-nitrophenylhydrazone | google.com |
| 2. Cyclization | Ethyl pyruvate-4-nitrophenylhydrazone | Polyphosphoric Acid (PPA) | 5-Nitroindole-2-ethyl carboxylate | google.com |
Subsequent Functionalization and Ester Formation Steps
Once the 5-nitroindole core is synthesized, the final step is the introduction of the ethyl acetate group at the N1 position. This functionalization step is identical to the N-alkylation reaction described in section 2.1, where 5-nitroindole is reacted with ethyl bromoacetate in the presence of a base.
Alternatively, a two-step functionalization sequence can be employed.
N-Alkylation with a Haloacetic Acid : 5-nitroindole can first be alkylated with a haloacetic acid, such as bromoacetic acid, to form (5-nitro-1H-indol-1-yl)-acetic acid.
Esterification : The resulting carboxylic acid is then subjected to standard esterification conditions. A common method is Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield the final ethyl ester product.
This multi-step approach offers flexibility, allowing for the synthesis of various esters by simply changing the alcohol used in the final esterification step.
Exploration of Green Chemistry Principles in Synthetic Route Design
The growing emphasis on sustainable practices in chemical manufacturing has propelled the integration of green chemistry principles into the design of synthetic routes for pharmacologically relevant molecules. This section explores the application of these principles to the synthesis of this compound, evaluating a conventional approach and proposing greener alternatives that aim to reduce environmental impact, enhance safety, and improve efficiency.
A common and established method for the synthesis of this compound is the N-alkylation of 5-nitroindole. This reaction typically involves the deprotonation of the indole nitrogen with a strong base, followed by a nucleophilic substitution (SN2) reaction with an ethyl haloacetate.
Conventional Synthetic Approach:
The reaction is generally carried out by treating 5-nitroindole with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. researchgate.netderpharmachemica.com Ethyl bromoacetate or ethyl chloroacetate (B1199739) is then added as the alkylating agent. researchgate.netderpharmachemica.com While effective, this methodology often relies on hazardous reagents and solvents, generating significant waste and presenting safety challenges.
Table 1: Typical Reagents and Conditions for Conventional Synthesis
| Component | Example | Purpose | Potential Hazards |
| Starting Material | 5-Nitroindole | Indole core structure | - |
| Alkylating Agent | Ethyl bromoacetate, Ethyl chloroacetate | Adds the acetic acid ethyl ester group | Lachrymatory, toxic |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the indole nitrogen | NaH is highly flammable and reactive |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile, THF | Reaction medium | DMF is a reproductive toxin; others are volatile and flammable |
The principles of green chemistry provide a framework for redesigning this synthesis to be more environmentally benign. Key areas for improvement include the choice of solvent, the energy source used to drive the reaction, and the nature of the base and catalyst system.
Alternative Green Methodologies:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govmdpi.com For the N-alkylation of indoles, MAOS can accelerate the reaction significantly compared to conventional heating. researchgate.netnih.gov This technique allows for rapid and efficient energy transfer directly to the reacting molecules, often enabling reactions to be completed in minutes rather than hours. nih.gov Furthermore, microwave-assisted syntheses can sometimes be performed with less solvent or in the absence of a solvent altogether. nih.gov
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a highly effective green chemistry technique for facilitating reactions between reactants located in different immiscible phases. acsgcipr.org For the N-alkylation of 5-nitroindole, a PTC approach would involve using an aqueous solution of a safe, inorganic base like sodium hydroxide and an organic solvent to dissolve the indole. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the hydroxide ion into the organic phase to deprotonate the indole, which then reacts with the alkylating agent. acsgcipr.orgunife.it
The key advantages of PTC include:
Elimination of hazardous and anhydrous solvents like DMF and THF. acsgcipr.org
Replacement of dangerous bases like sodium hydride with safer, inexpensive inorganic bases. acsgcipr.org
Potential for solvent-free conditions, further enhancing the green profile of the synthesis. acsgcipr.org
Increased reaction rates and productivity. acsgcipr.org
Use of Greener Solvents: One of the most significant contributors to the environmental impact of a chemical process is the solvent. The conventional use of DMF is particularly problematic due to its toxicity. Green chemistry encourages the substitution of such hazardous solvents with safer alternatives. sigmaaldrich.comsigmaaldrich.com Potential greener replacements include:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, it is a viable alternative to THF. sigmaaldrich.com
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is more stable and less prone to peroxide formation than THF. sigmaaldrich.com
Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and catalyst, although their cost and toxicity must be carefully evaluated. researchgate.netresearchgate.net
Ethanol: A bio-based solvent with a favorable safety and environmental profile. sigmaaldrich.com
Comparative Analysis of Synthetic Routes:
The application of green chemistry principles offers substantial improvements over the conventional synthetic route. A comparative analysis highlights the benefits in terms of safety, efficiency, and environmental impact.
Table 2: Green Chemistry-Based Comparison of Synthetic Methodologies
| Parameter | Conventional Method | Microwave-Assisted (MAOS) | Phase-Transfer Catalysis (PTC) |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Conventional heating (often lower temp) |
| Reaction Time | Hours | Minutes researchgate.netnih.gov | Typically faster than conventional |
| Solvent | DMF, Acetonitrile, THF (often hazardous) | Reduced solvent or solvent-free possible nih.gov | Greener solvents (Toluene, Water) or solvent-free acsgcipr.org |
| Base | NaH (highly reactive), K₂CO₃ | K₂CO₃, Cs₂CO₃ | NaOH, K₂CO₃ (safer, inorganic) acsgcipr.org |
| Atom Economy | Moderate | Moderate | Moderate |
| Waste Generation | High (solvent waste) | Low | Low (recyclable catalyst and solvent) |
| Safety Profile | Poor (flammable/toxic reagents & solvents) | Improved (contained system, less solvent) | Good (avoids hazardous bases/solvents) |
By integrating methodologies such as microwave-assisted synthesis and phase-transfer catalysis, and by judiciously selecting greener solvents, the synthesis of this compound can be significantly improved to align with the principles of sustainability and environmental responsibility.
Advanced Spectroscopic and Structural Elucidation of 5 Nitro 1h Indol 1 Yl Acetic Acid Ethyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of (5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester provides a definitive map of the proton environments within the molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of each proton.
The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the ethyl ester group, and the methylene protons of the acetic acid moiety. The downfield region of the spectrum is characteristic of the aromatic protons, with their specific chemical shifts influenced by the electron-withdrawing nitro group at the C5 position. The protons on the ethyl group, being in a more shielded environment, appear in the upfield region.
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.54 | d | 2.1 | H-4 |
| 8.10 | dd | 9.1, 2.1 | H-6 |
| 7.42 | d | 9.1 | H-7 |
| 7.28 | d | 3.2 | H-2 |
| 6.74 | d | 3.2 | H-3 |
| 5.01 | s | - | N-CH₂ |
| 4.28 | q | 7.1 | O-CH₂ |
| 1.31 | t | 7.1 | CH₃ |
Note: Data is based on a spectrum recorded in CDCl₃ at 400 MHz.
Complementing the proton data, the ¹³C NMR spectrum provides a detailed picture of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
The spectrum displays signals for all 12 carbon atoms in the molecule. The carbons of the indole ring appear in the aromatic region, with the carbon bearing the nitro group (C5) and other carbons in its vicinity showing characteristic shifts. The carbonyl carbon of the ester group is observed at a significantly downfield chemical shift. The methylene and methyl carbons of the ethyl ester and the methylene carbon of the acetic acid moiety are found in the aliphatic region of the spectrum.
Interactive ¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.9 | C=O |
| 142.1 | C-5 |
| 139.3 | C-7a |
| 129.1 | C-2 |
| 127.3 | C-3a |
| 118.0 | C-6 |
| 117.4 | C-4 |
| 110.1 | C-7 |
| 102.3 | C-3 |
| 62.2 | O-CH₂ |
| 48.9 | N-CH₂ |
| 14.1 | CH₃ |
Note: Data is based on a spectrum recorded in CDCl₃ at 101 MHz.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, which is crucial for confirming its molecular formula, C₁₂H₁₂N₂O₄.
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Under ionization, the molecule can break apart in predictable ways, and the analysis of these fragment ions can help to confirm the connectivity of the different parts of the molecule.
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Calculated Mass [M+H]⁺ | 249.0819 |
| Measured Mass [M+H]⁺ | 249.0819 |
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrational Modes
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays distinct absorption bands that correspond to the vibrational modes of its key functional groups.
The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations. The carbonyl group of the ethyl ester exhibits a strong absorption band at a characteristic wavenumber. The C-N and C-O stretching vibrations, as well as the aromatic C-H and aliphatic C-H stretching vibrations, are also readily identifiable in the spectrum.
Interactive FTIR Data Table for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 1753 | C=O stretch | Ester |
| 1515 | Asymmetric NO₂ stretch | Nitro group |
| 1340 | Symmetric NO₂ stretch | Nitro group |
| 1228 | C-O stretch | Ester |
| 1185 | C-N stretch | Indole |
| 3125 | Aromatic C-H stretch | Indole |
| 2985 | Aliphatic C-H stretch | Ethyl group |
X-ray Crystallography for Precise Solid-State Molecular Conformation and Packing (If suitable crystals can be obtained)
Despite a thorough search of scientific databases and literature, no published X-ray crystallographic data for this compound could be located. The ability to obtain such data is contingent upon the successful growth of single crystals of sufficient quality, which can be a challenging and unpredictable process.
Biological Activity Profiling and Mechanistic Investigations of 5 Nitro 1h Indol 1 Yl Acetic Acid Ethyl Ester and Its Analogs in Vitro Studies
Evaluation of Antimicrobial Activities
Indole (B1671886) derivatives have been investigated for their potential as antimicrobial agents, with research exploring their ability to inhibit bacterial growth and overcome resistance mechanisms.
Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, actively transporting antimicrobial agents out of the cell. The NorA efflux pump in Staphylococcus aureus is a well-studied example, contributing to resistance against fluoroquinolones and other biocides. Inhibition of these pumps can restore the efficacy of existing antibiotics.
Studies on synthetic indole derivatives have demonstrated their potential as NorA efflux pump inhibitors (EPIs). For instance, certain indole derivatives have been shown to increase the accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917), known substrates of the NorA pump, within norA-overexpressing S. aureus. One particular derivative, SMJ-5, was identified as a potent NorA inhibitor, enhancing the bactericidal activity of ciprofloxacin (B1669076) and prolonging its post-antibiotic effect. This inhibitory activity is thought to occur through both direct interaction with the pump and indirect inhibition at the transcriptional level. The potentiation of antibiotics by these indole analogs highlights their potential to combat drug-resistant bacterial infections.
Table 1: NorA Efflux Pump Inhibition by an Indole Analog (SMJ-5)
| Assay | Observation | Reference |
|---|---|---|
| Ethidium Bromide Accumulation | Increased fluorescence, indicating inhibition of efflux | |
| Norfloxacin Accumulation | Significant increase in intracellular norfloxacin levels | |
| Ciprofloxacin Synergy | Enhanced bactericidal activity and prolonged post-antibiotic effect |
The antimicrobial spectrum of indole derivatives has been evaluated against a range of pathogenic bacteria. While specific data for (5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester is not available, studies on related compounds provide insights into their potential activity. For example, a series of indole acetic acid-based triazole derivatives were synthesized and tested against various bacterial strains.
In one study, compounds showed varied activity against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Specifically, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against P. aeruginosa and K. pneumoniae. Another study on indole-3-carboxamido-polyamine conjugates demonstrated broad-spectrum activity, with one 5-bromo-substituted analog being particularly effective against S. aureus, Acinetobacter baumannii, and the fungus Cryptococcus neoformans with MIC values ≤ 0.28 µM.
Table 2: Antimicrobial Activity of Indole Acetic Acid Analogs
| Compound/Analog | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-triazole derivative 5e | P. aeruginosa | 3.12 | |
| Indole-triazole derivative 5f | K. pneumoniae | 3.12 | |
| Indole-3-carboxamido-polyamine 13b | S. aureus | ≤ 0.28 (µM) |
Assessment of Antiproliferative and Anticancer Activities
The indole scaffold is a key feature in many compounds with antiproliferative and anticancer properties. Research into analogs of this compound has explored various mechanisms of action, including the inhibition of crucial cellular enzymes and disruption of cell division processes.
Histone deacetylases (HDACs) are enzymes that play a critical role in the regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. Several indole-based compounds have been developed as potent HDAC inhibitors.
For example, a series of indole-based hydroxamic acid derivatives demonstrated potent anti-proliferative activities in various tumor cell lines. One compound, 4o, was a potent inhibitor of both HDAC1 (IC50 = 1.16 nM) and HDAC6 (IC50 = 2.30 nM). This inhibition led to an increase in histone H3 acetylation, cell cycle arrest, and apoptosis in cancer cells. Another study on indole-3-butyric acid derivatives identified a molecule, I13, with significant inhibitory activity against HDAC1, HDAC3, and HDAC6, and potent antiproliferative effects on several cancer cell lines.
Table 3: HDAC Inhibitory Activity of Indole Analogs
| Compound/Analog | HDAC Isoform | IC50 (nM) | Reference |
|---|---|---|---|
| Indole-hydroxamic acid 4o | HDAC1 | 1.16 | |
| Indole-hydroxamic acid 4o | HDAC6 | 2.30 | |
| Indole-3-butyric acid I13 | HDAC1 | 13.9 | |
| Indole-3-butyric acid I13 | HDAC3 | 12.1 |
Tyrosine kinases are a family of enzymes that are often dysregulated in cancer, making them important therapeutic targets. The epidermal growth factor receptor (EGFR) is a well-known tyrosine kinase involved in the growth and proliferation of cancer cells.
Several studies have reported on indole derivatives as inhibitors of tyrosine kinases. For instance, new indole-based 1,3,4-oxadiazole (B1194373) derivatives were designed as potential EGFR inhibitors. One such compound exhibited significant anticancer activity and induced apoptosis in colorectal carcinoma cells, with an IC50 value of 2.80 µM against EGFR. Other research on 5-substituted oxindole (B195798) derivatives identified compounds with selective cytotoxicity against cancer cell lines expressing Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase.
Table 4: Tyrosine Kinase Inhibitory Activity of Indole Analogs
| Compound/Analog | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Indole-oxadiazole 2e | EGFR | 2.80 |
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division and is a validated mechanism for anticancer drugs. The indole scaffold is present in many compounds that target tubulin.
Arylthioindole derivatives, for example, have been shown to inhibit tubulin polymerization and the growth of breast cancer cells, with some compounds exhibiting IC50 values in the nanomolar range. Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) site on tubulin. Another study on indole-modified latonduine derivatives found that these compounds have potent microtubule-destabilizing activities, even more so than the well-known agent colchicine.
Table 5: Tubulin Polymerization Inhibition by Indole Analogs
| Compound/Analog Class | Activity | IC50 | Reference |
|---|---|---|---|
| Arylthioindoles | Inhibition of tubulin polymerization | 2.6 µM (for compound 10) | |
| Arylthioindoles | Inhibition of MCF-7 cell growth | 34 nM (for compound 10) |
Exploration of Other Potential Pharmacological Targets (In Vitro)
The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The introduction of a nitro group at the 5-position and an acetic acid ethyl ester at the 1-position can significantly modulate this activity. The following sections delve into the potential pharmacological targets for this compound based on the activities of its analogs.
α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. While direct studies on this compound are not available, various plant extracts containing ethyl acetate (B1210297) fractions have demonstrated α-glucosidase inhibitory activity. For instance, some studies have reported significant inhibition of α-glucosidase by such extracts, suggesting that compounds with an ethyl acetate moiety may contribute to this activity. However, without specific testing of the title compound, its potential as an α-glucosidase inhibitor remains speculative.
Indoleamine 2,3-dioxygenase (IDO) Inhibition: IDO is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a significant target in cancer immunotherapy. nih.gov The inhibition of IDO can restore anti-tumor immunity. mdpi.com A variety of natural and synthetic compounds with diverse structures have been identified as IDO1 inhibitors. nih.gov Although specific data for this compound is not available, the indole nucleus is a common feature in many IDO inhibitors. Further investigation is required to determine if the 5-nitro and 1-acetic acid ethyl ester substitutions confer any IDO inhibitory activity.
Bacterial Cystathionine (B15957) γ-Lyase (bCSE) Inhibition: bCSE is a crucial enzyme for hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Inhibition of bCSE can enhance the susceptibility of these bacteria to antibiotics. nih.govnih.gov Several indole-based derivatives have been synthesized and identified as selective inhibitors of bCSE. nih.govnih.gov For example, compounds like (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) have shown potent inhibitory activity against bCSE. nih.gov While these compounds are structurally different from this compound, they highlight the potential of the indole scaffold for bCSE inhibition. The effect of the 5-nitro substitution on this activity is yet to be determined.
| Analog Compound | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | bacterial Cystathionine γ-Lyase (bCSE) | Data not specified in abstract | nih.gov |
| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | bacterial Cystathionine γ-Lyase (bCSE) | Data not specified in abstract | nih.gov |
CB1 Receptor Modulation: The cannabinoid receptor 1 (CB1) is a GPCR primarily expressed in the brain and is a target for various therapeutic areas. Indole derivatives have been extensively studied as allosteric modulators of the CB1 receptor. nih.gov Specifically, indole-2-carboxamides have been identified as a promising scaffold for designing positive allosteric modulators of the CB1 receptor. While these are structurally distinct from this compound, it underscores the potential for indole-based molecules to interact with the CB1 receptor.
H3 Receptor Modulation: The histamine (B1213489) H3 receptor is another GPCR target, primarily found in the central nervous system, and its antagonists have potential in treating neurological disorders. A patent for indole derivatives as histamine H3 antagonists has been filed, suggesting the potential of this chemical class. mdpi.com Additionally, novel 3-substituted-indole derivatives have been designed and synthesized as selective H3 receptor antagonists. unc.edu
5-HT6 Receptor Modulation: The serotonin (B10506) 5-HT6 receptor is a GPCR almost exclusively expressed in the brain, making it an attractive target for cognitive and psychiatric disorders. N-Arylsulfonylindole derivatives have been identified as potent ligands for the 5-HT6 receptor. researchgate.netnih.gov Furthermore, a series of C-5 substituted N-arylsulfonylindoles have been prepared to explore their influence on 5-HT6 receptor affinity, with some compounds showing high affinity. nih.gov Another study on indole derivatives connected to a 1-benzylpiperidine (B1218667) moiety also reported high affinities for the 5-HT6 receptor. nih.gov
| Analog Class | GPCR Target | Observed Activity | Reference |
|---|---|---|---|
| Indole-2-carboxamides | CB1 Receptor | Positive allosteric modulation | nih.gov |
| 3-Substituted-indole derivatives | H3 Receptor | Antagonistic activity | unc.edu |
| N-Arylsulfonylindole derivatives | 5-HT6 Receptor | High affinity ligands | researchgate.netnih.gov |
| C-5 Substituted N-arylsulfonylindoles | 5-HT6 Receptor | Moderate to high affinity | nih.gov |
Derivatives of indole-1-acetic acid have been recognized for their anti-inflammatory properties. researchgate.net Furthermore, novel capsaicin (B1668287) derivatives incorporating a nitroindole moiety have demonstrated improved anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine TNF-α. researchgate.net A study on indoline-based compounds, which share a structural similarity with indoles, identified dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key enzymes in inflammatory pathways. nih.gov While these findings suggest a potential for anti-inflammatory action, direct evidence for this compound in modulating these pathways or inhibiting cyclooxygenase (COX) enzymes is currently unavailable.
The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. e3s-conferences.org Some indole derivatives have shown antioxidant properties. For instance, a series of indole-based compounds linked to a 1-benzylpiperidine moiety displayed antioxidant activity. nih.gov Additionally, certain 3-substituted-indole derivatives have been evaluated as potent free radical scavengers. unc.edu
Conversely, a study on pyrrolidine-substituted 5-nitroindole (B16589) derivatives found that these compounds increase the concentration of intracellular reactive oxygen species (ROS) in cancer cells, which contributes to their anticancer activity. nih.govnih.gov This pro-oxidant effect in a specific cellular context highlights the complexity of predicting the antioxidant or pro-oxidant nature of this compound without direct experimental evidence.
HIV-1 Fusion Inhibition: The fusion of HIV-1 with host cells is a critical step in its life cycle and a target for antiviral drugs. While there is no direct data on the anti-HIV-1 activity of this compound, other indole derivatives have been investigated as potential HIV-1 inhibitors. For example, N-arylsulfonyl-3-acetylindoles have been synthesized and evaluated for their anti-HIV-1 activity in vitro. researchgate.net
Anti-Influenza Activity: The influenza virus remains a significant global health threat, and the development of new antiviral agents is crucial. Several studies have explored the anti-influenza potential of indole derivatives. For instance, a series of substituted indole derivatives containing a triazole scaffold were designed and synthesized as novel anti-influenza A virus candidates, with some compounds exhibiting potent activity. researchgate.net Another study reported on the anti-influenza activities of a novel class of gastrodin (B1674634) derivatives, although these are structurally distinct from the compound of interest. researchgate.net
Structure Activity Relationship Sar Studies of 5 Nitro 1h Indol 1 Yl Acetic Acid Ethyl Ester Derivatives
Impact of the 5-Nitro Group on Biological Activity
The substituent at the 5-position of the indole (B1671886) ring is a critical determinant of biological activity. The presence of a nitro (NO₂) group at this position significantly influences the electronic properties and interaction potential of the entire molecule.
The nitro group is a potent electron-withdrawing moiety that profoundly alters the electronic distribution within the indole scaffold. svedbergopen.com This electronic influence is crucial for various non-covalent interactions with biological targets. Research has shown that the nitro group can participate in specific and strong interactions that stabilize the ligand-target complex. nih.gov
One key interaction is the formation of "π-hole interactions." The nitrogen atom of the nitro group possesses a positive electrostatic potential, creating a π-hole that can favorably interact with electron-rich regions of a target protein, such as lone pairs on oxygen or sulfur atoms. nih.gov This type of interaction has been identified as structurally and functionally significant in protein-ligand complexes, contributing to binding affinity. nih.gov For instance, in studies of 7-nitro-1H-indole derivatives, a very short interaction distance (2.81 Å) was observed between the nitro nitrogen and a methionine oxygen atom in the binding pocket of a kinase, indicating a strong π-hole bond. nih.gov
Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming critical hydrogen bonds with donor groups on the receptor, such as the backbone NH of amino acids. The polar nature of the nitro group also contributes to electrostatic interactions that can guide the orientation of the ligand within the binding site. mdpi.com In the context of 5-nitroindole (B16589) derivatives designed as binders for the c-Myc G-quadruplex, a DNA structure implicated in cancer, the 5-nitro group was found to be critical for binding affinity. nih.gov This suggests the group is directly involved in electrostatic or hydrogen bonding interactions with the G-quadruplex base pairs. nih.gov
The metabolic aspect of the nitro group is also significant. It can undergo bioreductive metabolism in cellular environments, leading to reactive intermediates that may contribute to a compound's mechanism of action or its toxicity profile. svedbergopen.com
The importance of the 5-nitro group is best understood through comparative analysis with other substituents at the same position. The choice of substituent can dramatically alter a compound's binding affinity and biological activity, with effects that are often target-dependent.
In studies targeting the c-Myc promoter G-quadruplex, both 5-nitroindoles and 5-aminoindoles demonstrated superior binding compared to unsubstituted or otherwise substituted indoles. nih.govresearchgate.net This highlights that a group capable of specific electronic interactions at this position is crucial for this particular target. However, the activity can be nuanced; for example, while a 5-nitro group was favorable, replacing it with a hydrogen or a different halogen could lead to a significant drop in potency.
Conversely, for other targets, the 5-nitro group may not be optimal. In a series of indole derivatives designed as ligands for the translocator protein (TSPO), the introduction of a 5-nitro or 5-chloro group to a parent compound that had a hydrogen at this position resulted in a considerable decrease in binding affinity. nih.gov This demonstrates that the steric bulk and strong electron-withdrawing nature of the nitro group can be detrimental if the binding pocket does not have a complementary electrostatic surface or if it introduces steric clashes.
The following table summarizes the comparative effects of different substituents at the indole C-5 position on biological activity for various targets.
| Target | Substituent at C-5 | Observed Biological Activity/Binding Affinity | Reference |
|---|---|---|---|
| c-Myc G-Quadruplex | Nitro (NO₂) | High affinity (DC₅₀ < 10 µM) | nih.gov |
| Amino (NH₂) | High affinity (DC₅₀ < 10 µM) | nih.gov | |
| Benzodiazepine Receptor (BzR) | Hydrogen (H) | Good affinity (Kᵢ = 85-90 nM) | nih.gov |
| Nitro (NO₂) | Decreased affinity (Kᵢ > 10 µM) | nih.gov | |
| Translocator Protein (TSPO) | Hydrogen (H) | Active | nih.gov |
| Nitro (NO₂) / Chloro (Cl) | Inactive | nih.gov |
This comparative data underscores that while the 5-nitro group can be a key contributor to potent biological activity, its effectiveness is highly contextual and depends on the specific topology and electrostatic environment of the target's binding site.
Significance of the N-1 Acetic Acid Ethyl Ester Moiety in SAR
The substituent at the N-1 position of the indole ring is another pivotal element in defining the SAR of these derivatives. The acetic acid ethyl ester side chain influences the molecule's solubility, metabolic stability, and ability to interact with the target.
A defining characteristic of the ester group is its susceptibility to hydrolysis by esterase enzymes, which are abundant in the body. researchgate.net This hydrolysable nature means that (5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester can function as a prodrug. Upon hydrolysis, it would be converted to its corresponding carboxylic acid, (5-Nitro-1H-indol-1-YL)-acetic acid. In many cases, the carboxylic acid is the biologically active species, capable of forming stronger ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a target protein. The ester form improves physicochemical properties such as membrane permeability, allowing the compound to reach its site of action before being converted to the active acid form. Studies on indole-3-acetic acid esters have shown they are readily hydrolyzed even under mildly basic conditions (pH 9). researchgate.net
The length and structure of the alkyl chain connecting the indole nitrogen to the ester group are critical for optimal positioning within the receptor binding site. SAR studies on various classes of N-1 substituted indoles have consistently shown that activity is highly sensitive to the length of this alkyl linker.
For cannabimimetic indoles, a systematic variation of the N-1 alkyl chain length from methyl to heptyl revealed a clear SAR trend. High-affinity binding to both CB1 and CB2 receptors required a minimum chain length of three carbons. nih.gov Optimal binding was achieved with a five-carbon (pentyl) chain. nih.gov Further extension of the chain to six carbons maintained high affinity, but a dramatic decrease in binding was observed when the chain was lengthened to seven carbons (heptyl). nih.gov This suggests the existence of a hydrophobic pocket of a specific size; chains that are too short fail to reach and engage in key hydrophobic interactions, while chains that are too long may cause steric clashes or extend beyond the optimal interaction zone.
The following table, based on findings for N-1 alkyl cannabimimetic indoles, illustrates this principle.
| N-1 Alkyl Chain Length | Number of Carbons | Relative Binding Affinity | Reference |
|---|---|---|---|
| Methyl | 1 | Low | nih.gov |
| Ethyl | 2 | Low | nih.gov |
| Propyl | 3 | High | nih.gov |
| Butyl | 4 | High | nih.gov |
| Pentyl | 5 | Optimal | nih.gov |
| Hexyl | 6 | High | nih.gov |
| Heptyl | 7 | Low | nih.gov |
While the parent compound has a short acetic acid ester chain, these findings highlight the general principle that alkyl chain length at the N-1 position is a key parameter to be optimized for any given biological target. Branching the alkyl chain can also have a significant impact, often by restricting conformational freedom or by introducing steric hindrance.
The N-1 acetic acid ethyl ester side chain is not rigid; it possesses conformational flexibility due to the rotatable single bonds. This flexibility allows the side chain to adopt various spatial arrangements, enabling it to find the most energetically favorable conformation upon binding to a target. This "induced fit" can be crucial for maximizing favorable interactions and achieving high affinity.
Comprehensive Modifications to the Indole Ring System and Their Pharmacological Implications
The indole ring, a privileged scaffold in medicinal chemistry, offers multiple positions for structural modification to modulate the pharmacological activity of its derivatives. In the context of derivatives of this compound, alterations to the indole core are critical for optimizing potency, selectivity, and pharmacokinetic properties. Strategic modifications often focus on substitutions at various positions of the bicyclic system and the exploration of bioisosteric replacements to enhance therapeutic potential.
Substitutions at Other Indole Ring Positions (e.g., C2, C3, C6)
The introduction of substituents at positions C2, C3, and C6 of the 5-nitroindole scaffold has been a key strategy in the development of novel therapeutic agents. These modifications can significantly influence the molecule's interaction with its biological target.
Research into a series of pyrrolidine-substituted 5-nitroindole derivatives as binders for c-Myc G-quadruplex (G4) DNA has provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. nih.govnih.gov These studies have demonstrated that the 5-nitro group is a critical feature for the observed anticancer activity. nih.gov
One key finding is that substitution at the C2 position of the indole ring can reduce the binding affinity to the target. nih.gov Furthermore, protection of the indole nitrogen at the N1 position has been shown to play a significant role in improving G4 binding. nih.gov The antiproliferative effects of these 5-nitroindole compounds are suggested to be linked to the downregulation of c-Myc at both the transcription and translation levels, along with the generation of reactive oxygen species by the nitro group. nih.gov
In vitro studies revealed that certain 5-nitroindole derivatives can induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has shown that some of these compounds interact with the terminal G-quartets of the c-Myc G-quadruplex. nih.gov
Below is a data table summarizing the structure-activity relationships of selected 5-nitroindole derivatives from these studies.
| Compound | Modifications on Indole Ring | Observed Pharmacological Implications | Reference |
|---|---|---|---|
| 5-nitroindole derivative 5 | Pyrrolidine substitution | Improved c-Myc binding compared to parent compound, downregulates c-Myc mRNA and protein levels, induces sub-G1/G1 phase arrest. | nih.gov |
| 5-nitroindole derivative 7 | Pyrrolidine substitution | Improved c-Myc binding compared to parent compound, downregulates c-Myc mRNA and protein levels, induces sub-G1/G1 phase arrest. | nih.gov |
| 5-nitroindole derivative 12 | Pyrrolidine substitution | Downregulates c-Myc mRNA and protein levels. Binds with a DC50 value lower than 10 μM. | nih.gov |
| Unsubstituted indole compound 5b | No substitution at position 5 | Binds more weakly than the corresponding nitro or amine substituted compounds. | nih.gov |
| Compound A4 | Substitution at position 2 | Reduced affinity compared to compound 3 (substituted at a different position). | nih.gov |
Exploration of Bioisosteric Replacements within the Indole Scaffold
Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound while maintaining its primary biological activity. researchgate.net This involves substituting a part of the molecule with another group that has similar physical or chemical properties. nih.gov In the case of indole derivatives, replacing the indole core with other heterocyclic systems can lead to compounds with improved drug-like characteristics.
A notable example of this approach is the development of a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, where the indole scaffold of a lead compound was subjected to bioisosteric replacement. researchgate.netnih.gov This led to the discovery of FD223, a compound with high potency and selectivity for PI3Kδ. nih.gov In vitro studies showed that FD223 effectively inhibits the proliferation of acute myeloid leukemia (AML) cell lines by suppressing p-AKT Ser473, which results in G1 phase arrest during the cell cycle. researchgate.netnih.gov
The successful bioisosteric replacement of the indole moiety in this case highlights the utility of this strategy in overcoming potential liabilities of the indole scaffold and discovering novel chemical entities with enhanced therapeutic profiles. The indole/azaindole/oxindole (B195798) moieties are recognized as important pharmacophores and are frequently used as scaffolds in drug discovery. researchgate.net
The following table presents examples of bioisosteric replacements for the indole scaffold and their impact on pharmacological activity.
| Original Scaffold | Bioisosteric Replacement | Resulting Compound Class | Pharmacological Implications | Reference |
|---|---|---|---|---|
| Indole | Azaindole | Azaindole-based PI3Kδ inhibitors | Led to the development of potent and selective inhibitors like FD223 with an IC50 of 1 nM against PI3Kδ. | researchgate.netnih.gov |
| Indole | Oxindole | Oxindole-based kinase inhibitors | Oxindole is a common scaffold for ATP-competitive kinase inhibitors. | researchgate.net |
| Indole | Benzimidazole | Benzimidazole derivatives | Commonly explored as a bioisostere for indole in various therapeutic areas to modulate activity and physicochemical properties. | |
| Indole | Indazole | Indazole derivatives | Used as an indole bioisostere to alter hydrogen bonding patterns and electronic properties, impacting target binding. |
Computational Chemistry and Molecular Modeling of 5 Nitro 1h Indol 1 Yl Acetic Acid Ethyl Ester
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. For (5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester, these calculations would provide insights into its intrinsic stability, reactivity, and spectroscopic properties.
Prediction of Molecular Orbitals, Electrostatic Potential, and ReactivityDFT studies would determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) map would also be generated. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitro group (NO₂) would be expected to be a strongly electron-withdrawing region, while the indole (B1671886) nitrogen and carbonyl oxygens would represent areas of higher electron density. This information is vital for predicting how the molecule might interact with biological macromolecules.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Molecular Dynamics Simulations for Conformational Landscape Analysis and Ligand-Protein Complex Stability
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound, once docked into a protein target, would assess the stability of the predicted binding pose. The simulation would track the movements of every atom over a set period (from nanoseconds to microseconds), revealing whether the key intermolecular interactions identified in docking are maintained. This analysis provides a more realistic and rigorous evaluation of the ligand-protein complex's stability than static docking alone. Such studies would also analyze the conformational changes in both the ligand and the protein upon binding. As no initial docking studies are available, no subsequent MD simulation data can be presented.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in medicinal chemistry for predicting the biological activities of novel compounds based on their physicochemical properties. For "this compound," while specific QSAR models exclusively developed for this molecule are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related 5-nitroindole (B16589) derivatives. These models help in understanding the structural requirements for a particular biological activity and in designing more potent molecules.
A notable QSAR study was conducted on a series of 2-aryl-5-nitro-1H-indole derivatives, which share the core 5-nitroindole scaffold with this compound. This study aimed to predict their efficacy as NorA efflux pump inhibitors in Staphylococcus aureus. The efflux pump is a mechanism by which bacteria expel antibiotics, and its inhibition can restore antibiotic susceptibility. The developed QSAR model demonstrated a strong correlation between the structural features of the 5-nitroindole derivatives and their inhibitory activity.
The predictive power of this QSAR model was established through rigorous statistical validation, indicating its utility in forecasting the activity of new compounds within this chemical class. The key molecular descriptors that were found to significantly influence the efflux pump inhibitory activity are detailed below.
| Descriptor Category | Specific Descriptor | Influence on Biological Activity |
| Structural | Molecular Volume | A proper increase in molecular volume was correlated with enhanced inhibitory activity. |
| Electronic | Mulliken Atomic Charge on C(3) (Q(C3)) | An increase in the Mulliken atomic charge of the C(3) atom of the indole ring was associated with improved activity. |
| Electronic | Dipole Moment | A lower molecular dipole moment was found to be favorable for the inhibitory action. |
| Electronic | Mulliken Atomic Charge on C(4) (Q(C4)) in the 2-aryl substituent | A decrease in the Mulliken atomic charge on the C(4) atom of the 2-aryl group contributed to higher potency. |
This QSAR model suggests that the biological activity of 2-aryl-5-nitro-1H-indole derivatives can be fine-tuned by modulating these specific structural and electronic properties. For instance, the model predicted that a novel compound, 2-(2-Azidomethyl-5-phenoxy-phenyl)-5-nitro-1H-indole, would exhibit potent activity in reducing the minimum inhibitory concentration (MIC) of the antibacterial agent berberine. nih.gov
By extension, this QSAR model provides a framework for the predictive biology of "this compound." Although the substitution at the 1-position (acetic acid ethyl ester group) differs from the 2-aryl substitution in the studied series, the fundamental importance of the electronic and steric properties of the 5-nitroindole core remains relevant. To predict the potential biological activities of "this compound," one could computationally determine the values of the influential descriptors identified in the model for this specific molecule.
The following table outlines the hypothetical application of the QSAR model to "this compound."
| Molecular Descriptor | Predicted Influence on Activity of this compound | Rationale for Prediction |
| Molecular Volume | The size and conformation of the ethyl acetate (B1210297) group at the N1 position would be a key determinant of steric interactions with a biological target. | Based on the finding that molecular volume is a significant descriptor in the model for related 5-nitroindoles. |
| Electronic Properties of the Nitro Group | The strong electron-withdrawing nature of the nitro group at the 5-position significantly influences the electron density distribution across the indole ring system, which is crucial for molecular interactions. | The electronic descriptors were found to be critical in the QSAR model for 2-aryl-5-nitro-1H-indoles. |
| Lipophilicity (LogP) | The ethyl ester group contributes to the lipophilicity of the molecule, which would affect its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. | While not explicitly mentioned in the highlighted study, LogP is a common and important descriptor in many QSAR models. |
Derivatization Strategies and Synthetic Transformations of 5 Nitro 1h Indol 1 Yl Acetic Acid Ethyl Ester As a Synthetic Intermediate
Hydrolysis to (5-Nitro-1H-indol-1-YL)-acetic acid for Further Functionalization
The conversion of (5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester to its corresponding carboxylic acid is a fundamental and often initial step in many synthetic pathways. This hydrolysis reaction, typically a saponification, unmasks the carboxylic acid group, making it available for a wide array of subsequent functionalization reactions.
The process generally involves treating the ethyl ester with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-alcoholic solvent system. nih.gov The reaction mixture is often heated to ensure complete conversion. nih.gov Following the basic hydrolysis, an acidic workup is required to neutralize the resulting carboxylate salt and precipitate the free carboxylic acid, (5-Nitro-1H-indol-1-YL)-acetic acid.
This transformation is critical because the resulting carboxylic acid is a key precursor for synthesizing amides, esters, and other derivatives. nih.govnih.gov For instance, the synthesis of various biologically active indole-based compounds begins with the hydrolysis of a precursor ester to its carboxylic acid, which is then elaborated further. nih.govmdpi.com The high yields and straightforward nature of ester saponification make it an indispensable tool in the derivatization of this indole (B1671886) scaffold.
Table 1: Typical Conditions for Ester Hydrolysis
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Methanol/Water | Reflux | (5-Nitro-1H-indol-1-YL)-acetic acid |
| Potassium Hydroxide (KOH) | Ethanol (B145695)/Water | Room Temp to Reflux | (5-Nitro-1H-indol-1-YL)-acetic acid |
Amidation and Other Carboxylic Acid Derivatives for Enhanced Bioactivity
Once (5-Nitro-1H-indol-1-YL)-acetic acid is obtained, the carboxylic acid functionality becomes a gateway for creating a diverse library of derivatives, most notably amides. Amidation is a widely employed strategy in medicinal chemistry to improve the biological efficacy and pharmacokinetic properties of a lead compound. researchgate.net The introduction of an amide bond can enhance binding affinity to target proteins through additional hydrogen bonding interactions and can modify the compound's solubility and metabolic stability.
The synthesis of amides from the parent carboxylic acid can be achieved through several standard coupling methods:
Activation with Coupling Agents: Reagents such as 1,1'-Carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or HATU are used to activate the carboxylic acid, which then readily reacts with a primary or secondary amine to form the corresponding amide. The synthesis of certain nitrofuran carboxamides, for example, utilizes CDI for this activation step. mdpi.com
Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with an amine to yield the desired amide.
This strategy has been successfully applied to related indole acetic acids to produce compounds with significant biological activity. For example, the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, an inhibitor of bacterial cystathionine (B15957) γ-lyase, proceeds through the formation of an amide bond from the corresponding acetic acid. nih.gov By reacting (5-Nitro-1H-indol-1-YL)-acetic acid with a variety of amines (aliphatic, aromatic, cyclic, or amino acid esters), a wide range of novel amide derivatives can be generated for biological screening. nih.gov
Chemical Transformations of the Nitro Group (e.g., Reduction to Amino)
The nitro group at the C-5 position of the indole ring is a key functional handle that can be transformed to introduce new functionalities and significantly alter the molecule's electronic properties and biological activity. The most common and synthetically valuable transformation of an aromatic nitro group is its reduction to an amino group (-NH₂). wikipedia.org
The resulting 5-aminoindole (B14826) derivative is a valuable intermediate in its own right. The amino group can be further derivatized through reactions such as acylation, sulfonylation, or diazotization, opening up pathways to a vast array of new compounds. The conversion of a 5-nitroindole (B16589) to a 5-aminoindole has been shown to be a critical step in the synthesis of certain G-quadruplex binders. d-nb.info
The reduction of the nitro group can be accomplished using a variety of reagents and conditions, allowing for selectivity in the presence of other functional groups. commonorganicchemistry.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Method | Typical Conditions | Selectivity Notes |
|---|---|---|
| Catalytic Hydrogenation | ||
| Palladium on Carbon (Pd/C) | H₂ gas, Methanol or Ethanol | Highly efficient; may also reduce other functional groups like alkenes or dehalogenate aryl halides. d-nb.infocommonorganicchemistry.com |
| Raney Nickel | H₂ gas, Ethanol | Effective alternative to Pd/C, often used when dehalogenation is a concern. wikipedia.orgcommonorganicchemistry.com |
| Chemical Reduction | ||
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | A classic and mild method, tolerant of many other functional groups. commonorganicchemistry.com |
| Iron (Fe) powder | Acetic Acid or NH₄Cl | Inexpensive and effective method, often used in industrial-scale reductions. commonorganicchemistry.com |
The choice of reducing agent is crucial. For instance, catalytic hydrogenation with Pd/C is a very common and high-yielding method for this transformation. d-nb.info However, if the substrate contains other reducible moieties, chemoselective chemical reductants like tin(II) chloride or iron in acidic media may be preferred. commonorganicchemistry.com The successful reduction of the nitro group provides access to 5-aminoindole-1-acetic acid derivatives, which are precursors to compounds with diverse pharmacological profiles. researchgate.net
Ester Transesterification and Ether Formation Strategies
The ethyl ester group of this compound provides another avenue for structural modification through transesterification. This reaction involves the exchange of the ethyl group of the ester with a different alkyl or aryl group from another alcohol, catalyzed by an acid or a base. organic-chemistry.org
Transesterification can be used to synthesize a series of different esters (e.g., methyl, propyl, benzyl (B1604629) esters) from the parent ethyl ester. This allows for the fine-tuning of the compound's lipophilicity and steric properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. A variety of catalysts, including scandium(III) triflate (Sc(OTf)₃) and dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), can promote this transformation under mild conditions. organic-chemistry.org
While direct ether formation from the ester is not a standard transformation, the ester group can be a precursor to functionalities that can then be converted into ethers. A common strategy involves the reduction of the ester to a primary alcohol. Reagents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a hydroxyl group, yielding 2-(5-Nitro-1H-indol-1-yl)ethanol. This resulting alcohol can then be converted into an ether through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. organic-chemistry.org The presence of ether functionalities, such as a benzyloxy group, has been noted in other bioactive 5-nitroindole derivatives, highlighting the potential utility of this synthetic strategy. researchgate.net
Table 3: Synthetic Strategies for Ester and Ether Derivatives
| Transformation | Starting Material | Key Reagents | Intermediate Product | Final Product |
|---|---|---|---|---|
| Transesterification | This compound | R-OH (e.g., Methanol), Acid or Base Catalyst (e.g., Sc(OTf)₃) | - | (5-Nitro-1H-indol-1-YL)-acetic acid methyl ester |
| Ether Formation | this compound | 1. LiAlH₄ 2. NaH, then R-X (e.g., Benzyl bromide) | 2-(5-Nitro-1H-indol-1-yl)ethanol | 1-(2-(Benzyloxy)ethyl)-5-nitro-1H-indole |
Future Perspectives and Emerging Research Directions
Rational Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency
The rational design of new analogs based on the (5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester structure is a primary avenue for future research. This approach aims to systematically modify the molecule to improve its interaction with biological targets, thereby enhancing its potency and selectivity. Structure-activity relationship (SAR) studies on related 5-nitroindole (B16589) scaffolds have demonstrated that modifications at various positions can significantly influence biological activity. nih.govnih.gov
Key strategies for analog design will likely involve:
Modification of the Indole (B1671886) Core: Introducing different substituents on the benzene (B151609) ring of the indole nucleus can modulate the electronic and steric properties of the molecule. For instance, SAR studies on other indole derivatives have shown that the position and nature of substituents play a crucial role in activity. frontiersin.orgnih.gov
Alteration of the Acetic Acid Ester Side Chain: The ethyl ester group is a key site for modification. Varying the length of the alkyl chain, introducing branching, or replacing the ester with other functional groups like amides or different esters could significantly impact the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com
Scaffold Hopping and Molecular Hybridization: Advanced medicinal chemistry techniques, such as creating hybrid molecules by combining the 5-nitroindole scaffold with other known pharmacophores, could lead to dual-target inhibitors or compounds with novel mechanisms of action. mdpi.com For example, indole-based derivatives have been designed as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS). frontiersin.org
The synthesis of these novel analogs will build upon established synthetic routes for indole derivatives, such as the Fischer indole synthesis, followed by N-alkylation to introduce the acetic acid ester side chain. nih.govmdpi.com
Table 1: Strategies for Rational Design of this compound Analogs
| Modification Site | Proposed Change | Rationale/Anticipated Outcome | Relevant Precedent |
| Indole Ring (C2, C3, C4, C6, C7) | Introduction of halogens, alkyl, or aryl groups | Modulate lipophilicity and electronic properties to enhance binding affinity. | SAR studies on tricyclic indoline (B122111) resistance-modifying agents. nih.gov |
| N1-Side Chain | Vary ester alkyl group (e.g., methyl, propyl) | Optimize solubility and metabolic stability. | Synthesis of various indole acetic acid sulfonate derivatives. rsc.org |
| N1-Side Chain | Replacement of ester with amide functionality | Introduce new hydrogen bonding capabilities to interact with target proteins. | Design of indole-based Bcl-2 inhibitors incorporating amide moieties. mdpi.com |
| Nitro Group (C5) | Reduction to an amine or replacement with other electron-withdrawing groups | Alter electronic properties and potential for bioreductive activation. | Synthesis of 5-aminoindole (B14826) derivatives from 5-nitroindole precursors. nih.govresearchgate.net |
| Overall Structure | Molecular hybridization with other pharmacophores (e.g., thiazolidinone) | Create dual-target agents with potentially synergistic effects. | Development of indole-thiazolidone hybrids for antiparasitic activity. mdpi.com |
Integration of Advanced High-Throughput Screening Methodologies
To efficiently evaluate the biological activities of newly synthesized analogs of this compound, the integration of advanced high-throughput screening (HTS) is essential. drugtargetreview.com HTS allows for the rapid testing of large libraries of compounds against specific biological targets or in cell-based models, accelerating the identification of promising "hit" compounds. nih.govewadirect.com
Future screening campaigns will likely employ a variety of HTS formats:
Target-Based HTS: This approach involves screening compounds for their ability to modulate the activity of a specific, isolated biological target, such as an enzyme or receptor. drugtargetreview.com Given that indole derivatives are known to interact with targets like kinases and proteases, these would be logical starting points. drugtargetreview.comnih.gov
Cell-Based (Phenotypic) HTS: In this method, compounds are tested for their effect on whole cells, such as inhibiting cancer cell proliferation or protecting neurons from damage. nih.gov This has the advantage of identifying compounds that work through novel mechanisms of action, as the specific target does not need to be known beforehand. drugtargetreview.com
High-Content Screening (HCS): A more sophisticated version of phenotypic screening, HCS uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously, providing deeper insights into a compound's mechanism of action. nih.gov
The development of stable, miniaturized, and automated assays will be crucial for the successful application of HTS to libraries derived from this compound. nih.govresearchgate.net
Table 2: Potential High-Throughput Screening Assays for this compound Derivatives
| Screening Type | Example Assay | Objective | Key Advantage |
| Target-Based | Kinase Inhibition Assay | Identify compounds that inhibit specific protein kinases involved in cancer. drugtargetreview.com | Direct measurement of interaction with a known disease-relevant target. |
| Target-Based | G-Quadruplex Binding Assay | Discover analogs that bind to and stabilize G-quadruplex DNA structures like c-Myc. nih.govnih.gov | Targets novel nucleic acid structures involved in oncogene regulation. |
| Cell-Based | Cancer Cell Proliferation Assay (e.g., MTT, Alamar Blue) | Screen for compounds with antiproliferative activity against various cancer cell lines. nih.gov | Assesses overall cytotoxic or cytostatic effect in a disease-relevant context. |
| Cell-Based | Neuronal Viability Assay | Identify compounds that protect neurons from oxidative stress or excitotoxicity. | Relevant for discovering treatments for neurodegenerative diseases. |
| High-Content | Apoptosis/Cell Cycle Analysis | Quantify markers of programmed cell death and cell cycle arrest in treated cells. | Provides mechanistic insights into how a compound affects cell fate. mdpi.com |
Application of Artificial Intelligence and Machine Learning in De Novo Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with optimized properties. nih.govmdpi.com Instead of relying solely on traditional chemical intuition, generative AI models can learn the underlying patterns of chemical structures from large datasets and then generate new, previously unsynthesized molecules tailored to specific needs. frontiersin.org
For this compound, AI/ML can be applied in several ways:
Generative Models: Deep learning architectures like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on databases of known bioactive indole derivatives. nih.govfrontiersin.org These models can then generate novel molecular structures that retain the core indole scaffold but explore new and diverse chemical space.
Property Prediction: ML models can be trained to predict the biological activity, solubility, metabolic stability, and potential toxicity of virtual compounds before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources. mdpi.com
Structure-Based Design: When the 3D structure of a biological target is known, AI can be used to design molecules that fit perfectly into the binding site, maximizing potency and selectivity. nih.gov
This computational approach significantly accelerates the design-synthesize-test cycle, offering a powerful alternative to traditional screening methods for hit identification. frontiersin.org
Table 3: AI/ML Models and Their Application in Designing Novel Indole Derivatives
| AI/ML Technique | Description | Application to Indole Derivative Design |
| Recurrent Neural Networks (RNNs) | A type of neural network that processes sequential data, making it ideal for learning from molecular representations like SMILES strings. nih.govfrontiersin.org | Generating novel indole-based molecules with valid chemical structures and drug-like properties. |
| Generative Adversarial Networks (GANs) | Consist of two competing neural networks (a generator and a discriminator) that work together to create realistic, novel data. nih.gov | Designing molecules with a desired activity profile by training the model with active and inactive compounds. |
| Reinforcement Learning (RL) | An ML paradigm where an agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. nih.gov | Optimizing generated molecules step-by-step to improve specific properties like binding affinity or synthetic accessibility. |
| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.com | Predicting the potency of newly designed this compound analogs before synthesis. |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
While the initial biological profile of this compound may be unknown, the broader class of 5-nitroindole derivatives has shown activity against a range of targets, suggesting promising avenues for future investigation. nih.govmdpi.com The versatility of the indole scaffold allows it to interact with numerous biological systems, opening up possibilities in diverse therapeutic areas. nih.gov
Potential future research directions include:
Oncology: Substituted 5-nitroindoles have been investigated as binders of the c-Myc promoter G-quadruplex, a non-canonical DNA structure that regulates the expression of a key oncogene. nih.govnih.gov Other indole derivatives act as inhibitors of crucial cancer-related proteins like Bcl-2, which regulates apoptosis, and various protein kinases. mdpi.comnih.gov These targets represent high-priority areas for screening derivatives of this compound.
Infectious Diseases: The nitroaromatic group is a well-known pharmacophore in antimicrobial agents, as it can undergo bioreduction in hypoxic environments, such as those found in certain bacteria and parasites, to produce cytotoxic reactive species. mdpi.comresearchgate.net This suggests a potential application for these compounds as antibacterial or antiparasitic agents. mdpi.com
Neurodegenerative Diseases: Given the prevalence of the indole scaffold in neuroactive compounds (e.g., serotonin (B10506), melatonin), exploring the neuroprotective or neuromodulatory effects of this compound derivatives is a logical step.
Inflammatory Diseases: Certain indole derivatives, such as Indomethacin, are potent anti-inflammatory agents. nih.gov Investigating the ability of novel analogs to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes or iNOS could reveal new therapeutic applications. frontiersin.org
Table 4: Potential Biological Targets for this compound Derivatives
| Potential Target Class | Specific Example | Therapeutic Area | Rationale for Investigation |
| Non-canonical DNA | c-Myc Promoter G-Quadruplex | Oncology | Related 5-nitroindole scaffolds have shown binding affinity and anticancer activity. nih.govnih.gov |
| Anti-apoptotic Proteins | Bcl-2 Family Proteins | Oncology | Indole-based compounds have been designed as potent Bcl-2 inhibitors to induce apoptosis. mdpi.com |
| Protein Kinases | PI3K, Akt, EGFR | Oncology, Glioblastoma | The indole scaffold is a privileged structure for kinase inhibitors. nih.govmdpi.com |
| Enzymes in Estrogen Synthesis | Aromatase (CYP19) | Oncology (Breast Cancer) | Indole derivatives have been developed as potent aromatase inhibitors. frontiersin.org |
| Viral Proteins | HCV NS3 Protease | Infectious Disease (Hepatitis C) | Indole derivatives have been designed as inhibitors of viral proteases. nih.gov |
| Ectonucleotidases | CD73 (ecto-5'-nucleotidase) | Oncology, Immunology | Indole acetic acid derivatives have shown potent inhibitory activity against these enzymes. rsc.org |
Investigation into Prodrug and Targeted Delivery Systems for this compound Derivatives
To improve the therapeutic index of potent this compound derivatives, the development of prodrugs and targeted delivery systems will be a critical area of future research. These strategies aim to enhance bioavailability, reduce off-target effects, and increase the concentration of the active compound at the desired site of action. nih.govmdpi.com
Prodrug Strategies: The ethyl ester group on the N1-side chain is an ideal handle for creating prodrugs. It can be hydrolyzed by esterases in vivo to release the corresponding carboxylic acid, which may be the active form of the molecule. Furthermore, more complex prodrugs can be designed, such as glutathione (B108866) (GSH)-responsive prodrugs that release the active drug specifically in the tumor microenvironment, which often has elevated GSH levels. mdpi.com The nitro group itself can also function as a prodrug element, as it can be reduced by cellular reductases under hypoxic conditions, characteristic of solid tumors, to release a cytotoxic agent. mdpi.com
Targeted Delivery Systems: Encapsulating the active compound within nanocarriers, such as liposomes, niosomes, or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. jchr.org These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on cancer cells, leading to active targeting and site-specific drug release. nih.govmdpi.com For instance, targeted delivery of an indole derivative has been shown to mitigate lung and gut inflammatory pathology in preclinical models. nih.govmdpi.com
Table 5: Prodrug and Delivery Strategies for this compound Derivatives
| Strategy | Approach | Mechanism | Potential Advantage |
| Prodrug | Ester Hydrolysis | The ethyl ester is cleaved by ubiquitous esterases to release the active carboxylic acid. | Potential for controlled release and improved oral bioavailability. |
| Prodrug | Hypoxia-Activated Prodrug | The C5-nitro group is reduced under hypoxic conditions (e.g., in tumors) to a cytotoxic species. | Selective activation in the target tissue, reducing systemic toxicity. mdpi.com |
| Prodrug | GSH-Responsive Prodrug | A linker sensitive to glutathione (GSH) is used to release the drug in the high-GSH tumor environment. | Enhanced tumor selectivity and ability to overcome multidrug resistance. mdpi.com |
| Targeted Delivery | Niosome/Liposome Encapsulation | The drug is encapsulated within a lipid-based vesicle. | Improved solubility, prolonged circulation time, and reduced toxicity. jchr.org |
| Targeted Delivery | Dry Powder Inhalation | Formulation of the drug into inhalable microparticles for direct lung delivery. | Site-specific delivery to the lungs for treating respiratory diseases. nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution, where 5-nitroindole reacts with ethyl bromoacetate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., sodium acetate or NaH). Reflux for 3–5 hours in acetic acid facilitates the reaction . Post-synthesis, purification involves filtration of precipitated solids, washing with acetic acid and ethanol, and recrystallization from DMF/acetic acid mixtures to achieve >95% purity . Column chromatography (silica gel, ethyl acetate/hexane eluent) may further resolve impurities .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Skin contact requires immediate washing with soap and water. Store in airtight containers away from oxidizers and heat sources . Emergency procedures (e.g., spill management) should follow SDS recommendations .
Q. Which analytical techniques are most effective for structural validation and functional group identification?
- Techniques :
- NMR Spectroscopy : 1H and 13C NMR confirm the indole backbone, nitro group (-NO2), and ester moiety (e.g., δ 4.2–4.4 ppm for -OCH2CH3) .
- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1740 cm⁻¹ (ester C=O) .
- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products (e.g., over-alkylation or nitro reduction) during synthesis?
- Optimization Strategies :
- Solvent Selection : Use DMF for higher solubility of nitroindole derivatives, reducing side reactions .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Temperature Control : Maintain reflux at 110–120°C to accelerate kinetics while avoiding thermal decomposition .
- Molar Ratios : A 1:1.2 molar ratio of 5-nitroindole to ethyl bromoacetate ensures complete conversion .
Q. What computational approaches can predict the compound’s reactivity in biological or catalytic systems?
- Methods :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. B3LYP/6-31G* basis sets are recommended .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing crystallographic data from SHELX-refined structures .
Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
- Resolution Workflow :
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in peak assignments .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C12H12N2O4) with <2 ppm error .
Q. What strategies mitigate stability issues (e.g., hydrolysis or photodegradation) during long-term storage?
- Stabilization Methods :
- Light Sensitivity : Store in amber glass vials under inert gas (N2 or Ar) to prevent nitro group degradation .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to inhibit ester hydrolysis .
- Temperature : Maintain storage at 2–8°C for lab-scale samples .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | DMF | 78 | 95 | |
| Base | Sodium acetate | 82 | 97 | |
| Reaction time | 4 hours (reflux) | 75 | 93 | |
| Purification method | Recrystallization (DMF/AcOH) | 70 | 99 |
Table 2 : Critical Spectral Data for Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
